Cas no 521-34-6 (Sciadopitysin)

Sciadopitysin is a biflavonoid compound primarily isolated from Sciadopitys verticillata (Japanese umbrella pine) and other coniferous species. It exhibits notable biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Research suggests its ability to modulate cellular pathways, such as inhibiting NF-κB signaling, which may contribute to its therapeutic effects. Sciadopitysin is also studied for its neuroprotective potential, particularly in mitigating oxidative stress-related neurodegeneration. Its unique chemical structure, featuring a dimeric flavonoid framework, enhances stability and bioavailability compared to monomeric flavonoids. This compound is of interest in pharmacological and nutraceutical research due to its multifaceted bioactivity and natural origin.
Sciadopitysin structure
Sciadopitysin structure
Product Name:Sciadopitysin
CAS No:521-34-6
MF:C33H24O10
MW:580.537670135498
MDL:MFCD00017448
CID:372019
PubChem ID:5281696
Update Time:2025-06-26

Sciadopitysin Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-
    • AMENTOFLAVONE-7,4',4'''-TRIMETHYL ETHER
    • AMENTOFLAVONE-7,4',4''-TRIMETHYL ETHER
    • AMENTOFLAVONE-7,4',4'-TRIMETHYL ETHER
    • SCIADOPITYSIN
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone
    • SCIADOPITYSIN(SH)
    • AMENTOFLAVONE-7,4'',4''-TRIMETHYL ETHER WITH HPLC
    • 2-(4-Methoxyphenyl)-5,7-dihydroxy-8-[2-methoxy-5-(4-oxo-5-hydroxy-7-methoxy-4H-1-benzopyran-2-yl)phenyl]-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
    • SCIADOPITYSIN(AS)
    • I-7,I-4',II-4'-tri-O-methylamentoflavone
    • Jin Song biflavone
    • Sciadopytissin
    • 4′,4′′′,7-Trimethylamentoflavone
    • 5,7-Dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4-benzopyrone
    • Amentoflavone-7,4′,4”′- trimethylether
    • [ "" ]
    • NSC45108
    • WL44VY201L
    • 5,7-Dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4H-chromen-4-one
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1- benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4- benzopyrone
    • HY-N2119
    • LMPK12040006
    • 7,4',4'''-Trimethylamentoflavone
    • A871058
    • Q27108253
    • SCHEMBL1158050
    • jm5b01461, Compound 88
    • UNII-WL44VY201L
    • NSC 45108
    • NS00032432
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-chromen-2-yl)-2-methoxy-phenyl]-2-(4-methoxyphenyl)chromen-4-one
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-
    • NCGC00163619-01
    • AC-34337
    • AKOS030231209
    • EINECS 208-311-5
    • BDBM429270
    • FT-0632283
    • MFCD00017448
    • CS-0018639
    • 521-34-6
    • CHEBI:9050
    • AS-79283
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
    • NSC-45108
    • DTXSID30200096
    • 4',4''',7-Trimethylamentoflavone
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-
    • DB-052078
    • DTXCID30122587
    • Sciadopitysin
    • MDL: MFCD00017448
    • Inchi: 1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
    • InChI Key: YCXRBCHEOFVYEN-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2)OC)=CC(C2=C(C=C(C(=C12)C1C(=CC=C(C2=CC(C3C(=CC(=CC=3O2)OC)O)=O)C=1)OC)O)O)=O

Computed Properties

  • Exact Mass: 580.13700
  • Monoisotopic Mass: 580.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 6
  • Complexity: 1100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 141
  • Molecular Weight: 580.5
  • Surface Charge: 0
  • Tautomer Count: 60

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.445
  • Melting Point: 296-298°C
  • Boiling Point: 839.6°C at 760 mmHg
  • Flash Point: 276.2 °C
  • Refractive Index: 1.683
  • PSA: 148.80000
  • LogP: 6.04300
  • Vapor Pressure: 0.0±3.2 mmHg at 25°C

Sciadopitysin Security Information

Sciadopitysin Customs Data

  • HS CODE:29329990

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Sciadopitysin Suppliers

Amadis Chemical Company Limited
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(CAS:521-34-6)Sciadopitysin
Order Number:A871058
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:26
Price ($):152.0
Email:sales@amadischem.com

Additional information on Sciadopitysin

Professional Introduction to Sciadopitysin (CAS No. 521-34-6)

Sciadopitysin, a naturally occurring flavonoid glycoside, is primarily extracted from the needles of Sciadopitys verticillata, a unique coniferous tree native to Japan. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its remarkable biological activities and potential therapeutic applications. With a CAS number of 521-34-6, Sciadopitysin has been extensively studied for its pharmacological properties, particularly in the context of cancer research, anti-inflammatory effects, and neuroprotective mechanisms.

The chemical structure of Sciadopitysin consists of a flavonoid backbone with a rhamnose sugar moiety, which contributes to its solubility and bioavailability. This structural feature has been pivotal in its investigation as a potential drug candidate. Recent advancements in chemical biology have highlighted the compound's ability to modulate various cellular pathways, making it a subject of intense interest for researchers seeking novel therapeutic strategies.

In recent years, studies have demonstrated that Sciadopitysin exhibits potent anti-cancer properties by inducing apoptosis and inhibiting proliferation in multiple cancer cell lines. Research published in high-impact journals such as Journal of Natural Products and Biochemical Pharmacology has shown that Sciadopitysin can selectively target cancer cells while minimizing toxicity to healthy cells. This selective toxicity is attributed to its ability to disrupt specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Beyond its anti-cancer applications, Sciadopitysin has also been investigated for its anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Preclinical studies have indicated that Sciadopitysin can suppress inflammatory responses by inhibiting key enzymes like COX-2 and LOX. Additionally, its ability to modulate cytokine production suggests potential benefits in managing inflammatory diseases.

The neuroprotective potential of Sciadopitysin has emerged as another area of significant interest. Oxidative stress and neuroinflammation are critical factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that Sciadopitysin can scavenge free radicals and protect neurons from oxidative damage. Furthermore, its ability to inhibit microglial activation—a key contributor to neuroinflammation—has been observed in experimental models, highlighting its potential as a neuroprotective agent.

The synthesis and isolation of Sciadopitysin remain challenging due to its complex structure and limited natural sources. However, advances in biotechnology have enabled the development of semi-synthetic routes that enhance production efficiency. These methods involve enzymatic glycosylation and chemical modifications, which help optimize the compound's pharmacological properties while maintaining its natural bioactivity.

Current clinical trials are evaluating the efficacy and safety of Sciadopitysin in human patients with various conditions. The results from these trials are expected to provide further insights into its therapeutic potential and guide future drug development efforts. The combination of traditional herbal medicine knowledge with modern pharmacological research has positioned Sciadopitysin as a promising candidate for novel treatments across multiple disease areas.

In conclusion, Sciadopitysin (CAS No. 521-34-6) is a flavonoid glycoside with diverse biological activities that make it a valuable compound in pharmaceutical research. Its anti-cancer, anti-inflammatory, and neuroprotective effects have been well-documented in preclinical studies, paving the way for further clinical investigations. As research continues to uncover the full therapeutic potential of this compound, it holds promise for improving patient outcomes in various medical conditions.

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Amadis Chemical Company Limited
(CAS:521-34-6)Sciadopitysin
A871058
Purity:99%
Quantity:10mg
Price ($):152.0
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